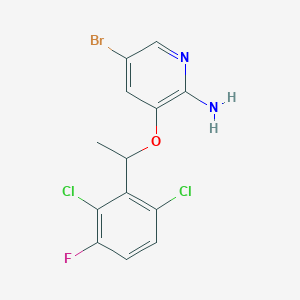
methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
Overview
Description
“Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate” is a chemical compound with the molecular formula C7H9BrN2O2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a methylpropanoate group . The molecular weight of the compound is 233.06 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyrazole derivatives are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 233.06 g/mol . It has a topological polar surface area of 44.1 Ų and a complexity of 166 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
One significant application of methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is in the synthesis of heterocyclic and polycyclic compounds. Researchers have developed methods for condensing pyrazolone derivatives with carbon disulfide and alkyl bromides under phase-transfer catalysis, leading to the formation of alkyl 5-hydroxy-3-methyl-1H-pyrazole-4-carbodithioates. This process underscores the compound's role in synthesizing novel organic structures with potential applications in material science and pharmaceuticals (Oliva et al., 1991).
Photophysical Properties and Application in OLEDs
The compound has also been utilized in the study of photophysical properties of iridium tetrazolate complexes. The research demonstrated how the ancillary ligand, similar in structure to this compound, influences the color tuning of iridium complexes. These findings are crucial for the development of organic light-emitting diodes (OLEDs) and other photonic devices, highlighting the compound's role in fine-tuning electronic properties and enhancing the performance of OLED materials (Stagni et al., 2008).
Catalytic Applications
Moreover, its derivatives have been studied for their catalytic activity in cross-coupling reactions. The synthesis of bulky pyrazole-based ligands, achieved by condensing methyl 4-(bromomethyl)benzoate or benzyl bromide with substituted pyrazole compounds, facilitated the creation of bis(pyrazolyl)palladium(ii) complexes. These complexes were evaluated for their efficiency in Suzuki–Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for forming biaryl compounds. This research illustrates the compound's utility in enhancing catalytic processes, which are fundamental in the synthesis of complex organic molecules (Ocansey et al., 2018).
Biomedical Applications
In the biomedical domain, the compound's derivatives have been investigated for their potential as antimicrobial agents. Synthesis of novel pyrazoline derivatives from this compound demonstrated significant inhibitory activity against various microbial strains, indicating its applicability in developing new antimicrobial agents. This line of research opens avenues for the compound's application in addressing microbial resistance and developing new therapeutics (Turkan et al., 2019).
properties
IUPAC Name |
methyl 3-(4-bromopyrazol-1-yl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-6(8(12)13-2)4-11-5-7(9)3-10-11/h3,5-6H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUDEVDDEIUTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588681 | |
| Record name | Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1005615-47-3 | |
| Record name | Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B1603232.png)

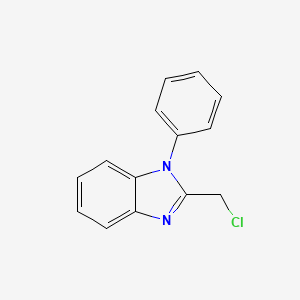
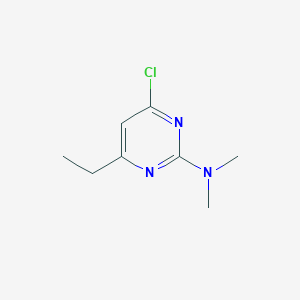
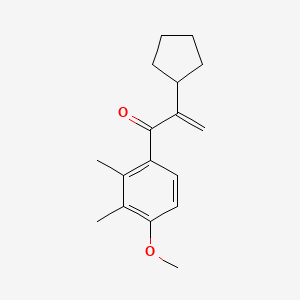

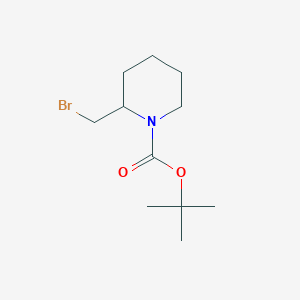
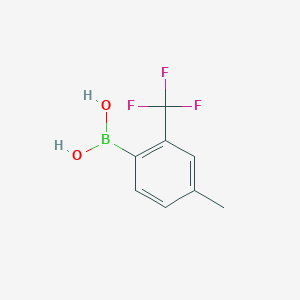
![Methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate hydrochloride](/img/structure/B1603244.png)
![4-[1-(4-Nitrophenyl)piperidin-4-yl]morpholine](/img/structure/B1603247.png)
